molecular formula C19H30D4ClNO2 B602466 FTY720-d4 Hydrochloride CAS No. 1346604-90-7

FTY720-d4 Hydrochloride

Cat. No. B602466
M. Wt: 347.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .


Molecular Structure Analysis

The molecular formula of FTY720-d4 Hydrochloride is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

FTY720-d4 Hydrochloride is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Immunosuppression and T Cell Dynamics : FTY720 is an effective immunosuppressant. It impairs the efficiency of the local immune response by altering the trafficking of naive and antigen-activated CD4+ T cells, leading to lymphopenia due to sequestration of lymphocytes in secondary lymphoid organs (Xie et al., 2003).

  • Pharmacokinetics in Organ Transplants and Multiple Sclerosis : FTY720's pharmacokinetics have been modeled to predict its concentration in various organs. This is important for its development as a treatment for multiple sclerosis and the prevention of solid organ transplant rejection (Meno-Tetang et al., 2006).

  • Impact on Lymphocyte Dynamics : The drug also affects the dynamics of lymphocyte recirculation in major lymphoid compartments, a key aspect in understanding its immunosuppressive effects (Morris et al., 2005).

  • Neuroprotective Effects and MS Treatment : Its penetration into the central nervous system (CNS) and phosphorylation there are crucial for its efficacy in treating multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This suggests a combination of mechanisms, including reduction of autoreactive T cells and neuroprotective influence in the CNS (Foster et al., 2007).

  • Interaction with Lipid Membranes : FTY720 interacts with lipid membranes, like dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles, affecting their structure and phase behavior. This is critical for its use as a drug molecule carrier (Swain et al., 2014).

  • Role as an Anticancer Agent : Beyond immunosuppression, FTY720 has potential as an anticancer drug, inducing reactive oxygen species (ROS) and apoptosis in cancer cells. This action is largely independent of its property as an S1P modulator, making it an intriguing candidate for cancer therapy (Takasaki et al., 2018).

  • Inhibition of Cancer Cell Migration and Invasion : Specifically in glioblastoma, FTY720 has been shown to inhibit migration and invasion of cancer cells through modulation of the PI3K/AKT/mTOR/p70S6K signaling pathway (Zhang et al., 2014).

Safety And Hazards

FTY720-d4 Hydrochloride may cause skin and eye irritation. It may be harmful if swallowed or if it comes into contact with the skin .

Future Directions

FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

properties

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-JWIOGAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod-d4 Hydrochloride

Synthesis routes and methods I

Procedure details

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol (7 g) was dissolved in ethanol (50 ml) and a 1 N hydrochloric acid/ether solution (50 ml) was added thereto. The solvent was distilled away and the resultant crystals were recrystallized from ethanol to give 4.2 g of the subject compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
hydrochloric acid ether
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 14.1 g (0.04 mol) of 3-(hydroxymethyl)-3-nitro-1-(p-octylphenyl)butane-1,4-diol in 250 ml of methyl alcohol, 30 ml of concentrated hydrochloric acid was added, followed by the catalyst—10% palladium-carbon. The mixture was stirred at 20 kg/cm2 hydrogen pressure for two days at room temperature. The mixture was then filtered, methyl alcohol was distilled off, the residue was dissolved in water, adjusted to pH 8 with saturated sodium bicarbonate, and extracted with ethyl acetate (100 ml×3). The ethyl acetate extracts were dried over magnesium sulfate, filtered, evaporated. The residue was dissolved in ethanol (50 ml) and a 1N hydrochloric acid (50 ml) was added thereto. The mixture was stirred for 1 h, the solvent was distilled off and the resultant solid were recrystallized from ethanol to give Fingolimod hydrochloride.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTY720-d4 Hydrochloride
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FTY720-d4 Hydrochloride
Reactant of Route 3
FTY720-d4 Hydrochloride
Reactant of Route 4
FTY720-d4 Hydrochloride
Reactant of Route 5
FTY720-d4 Hydrochloride
Reactant of Route 6
FTY720-d4 Hydrochloride

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